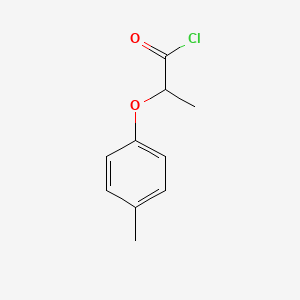

2-(4-Methylphenoxy)propanoyl chloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)propanoyl chloride typically involves the reaction of 4-methylphenol with propanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

[ \text{4-Methylphenol} + \text{Propanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous bases such as sodium hydroxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

Chemical Structure and Reactivity

2-(4-Methylphenoxy)propanoyl chloride features an acyl chloride functional group, making it highly reactive towards nucleophiles. This reactivity allows for various chemical transformations, including:

- Nucleophilic Substitution : The acyl chloride can react with alcohols, amines, and thiols to form esters and amides.

- Hydrolysis : In the presence of water, the compound hydrolyzes to yield the corresponding carboxylic acid.

- Reduction : It can be reduced to produce alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Organic Synthesis

This compound serves as a critical building block in organic synthesis. It is utilized in the preparation of more complex molecules by acting as a reagent in various reactions. Its ability to form esters and amides makes it valuable in creating derivatives that are essential for further chemical explorations.

Pharmaceutical Research

In pharmaceutical development, this compound is significant for synthesizing new therapeutic agents. Its derivatives have been explored for potential use in drug formulations, particularly in targeting specific biological pathways due to their reactivity with various nucleophiles. This application is particularly relevant in the design of drugs that require specific functional groups for biological activity .

Proteomics Research

The compound is also employed in proteomics research, where it can be used to modify proteins or peptides. Such modifications are crucial for studying protein interactions and functions within biological systems .

Case Study 1: Synthesis of Esters

A study demonstrated the synthesis of various esters from this compound through nucleophilic substitution reactions with different alcohols. The resulting esters exhibited distinct properties that were analyzed for their potential applications in pharmaceuticals and agrochemicals.

| Ester Compound | Alcohol Used | Yield (%) |

|---|---|---|

| Ethyl Ester | Ethanol | 85 |

| Methyl Ester | Methanol | 90 |

| Butyl Ester | Butanol | 78 |

This table summarizes the yields obtained from reactions involving different alcohols, showcasing the compound's versatility as a reagent.

Case Study 2: Hydrolysis Reaction

Another investigation focused on the hydrolysis of this compound in aqueous conditions. The study revealed that under controlled pH conditions, the hydrolysis produced significant amounts of the corresponding carboxylic acid, which was further explored for its herbicidal properties.

Mécanisme D'action

The mechanism of action of 2-(4-Methylphenoxy)propanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenoxy)propanoyl chloride

- 2-(4-Methoxyphenoxy)propanoyl chloride

- 2-(4-Fluorophenoxy)propanoyl chloride

Uniqueness

2-(4-Methylphenoxy)propanoyl chloride is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and the properties of its derivatives. This makes it a valuable compound for specific applications where the methyl group imparts desired characteristics .

Activité Biologique

2-(4-Methylphenoxy)propanoyl chloride, also known as 2-Methyl-2-(4-methylphenoxy)propanoyl chloride, is a chemical compound with potential applications in herbicide formulations. Its biological activity, particularly in relation to herbicidal properties and environmental interactions, has garnered attention in recent research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in herbicidal applications, and relevant case studies.

- Chemical Formula : C11H13ClO2

- Molecular Weight : 214.67 g/mol

- CAS Number : 13978221

- Structure : The compound features a propanoyl group attached to a methylphenoxy moiety, which is crucial for its biological activity.

The biological activity of this compound primarily revolves around its role as a herbicide. The mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in plant growth and metabolism, leading to stunted growth or death of target plants.

- Interaction with Plant Hormones : It can mimic or disrupt plant hormones, affecting processes such as cell division and elongation.

Herbicidal Efficacy

Research indicates that this compound exhibits significant herbicidal activity against various plant species. A study highlighted its effectiveness in reducing biomass production in garden cress (Lepidium sativum), indicating its potential use as a selective herbicide in agricultural applications .

Case Studies

-

Study on Herbicidal Ionic Liquids :

- A study investigated the use of ionic liquids based on this compound and their efficacy compared to traditional herbicides. The results demonstrated that these ionic liquids had enhanced surface properties and exhibited higher toxicity at lower doses, suggesting they could be effective alternatives to conventional formulations .

-

Biodegradation Studies :

- Biodegradation studies have shown that the compound can undergo microbial degradation in soil environments, which is crucial for assessing its environmental impact. The presence of specific microbial strains capable of degrading this compound was identified, highlighting the importance of microbial communities in mitigating potential toxicity .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H13ClO2 |

| Molecular Weight | 214.67 g/mol |

| CAS Number | 13978221 |

| Herbicidal Activity | Effective against garden cress |

| Microbial Degradation Potential | Yes |

Environmental Impact

The environmental persistence and degradation pathways of this compound are critical for evaluating its safety profile. Studies suggest that while the compound is effective as a herbicide, its degradation by soil microbes can mitigate long-term environmental impacts, making it a more sustainable option compared to some traditional herbicides .

Propriétés

IUPAC Name |

2-(4-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDQDWHOFAGXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288573 | |

| Record name | 2-(4-Methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211184-90-6 | |

| Record name | 2-(4-Methylphenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211184-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.